molecular formula C15H10FNO2S B11812452 Methyl 4-(2-fluorophenyl)thieno[3,2-c]pyridine-6-carboxylate

Methyl 4-(2-fluorophenyl)thieno[3,2-c]pyridine-6-carboxylate

Cat. No.: B11812452
M. Wt: 287.31 g/mol
InChI Key: ZPTJIKZUVHHURM-UHFFFAOYSA-N
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Description

Methyl 4-(2-fluorophenyl)thieno[3,2-c]pyridine-6-carboxylate is a heterocyclic compound that features a thieno[3,2-c]pyridine core structure

Preparation Methods

The synthesis of Methyl 4-(2-fluorophenyl)thieno[3,2-c]pyridine-6-carboxylate typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method includes the use of a thieno[3,2-c]pyridine precursor, which is then functionalized with a 2-fluorophenyl group and a methyl ester group. The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product .

Chemical Reactions Analysis

Methyl 4-(2-fluorophenyl)thieno[3,2-c]pyridine-6-carboxylate can undergo various chemical reactions, including:

Scientific Research Applications

Methyl 4-(2-fluorophenyl)thieno[3,2-c]pyridine-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-(2-fluorophenyl)thieno[3,2-c]pyridine-6-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the biological context .

Comparison with Similar Compounds

Methyl 4-(2-fluorophenyl)thieno[3,2-c]pyridine-6-carboxylate can be compared with other similar compounds such as:

By understanding the unique properties and applications of this compound, researchers can further explore its potential in various scientific fields.

Properties

Molecular Formula

C15H10FNO2S

Molecular Weight

287.31 g/mol

IUPAC Name

methyl 4-(2-fluorophenyl)thieno[3,2-c]pyridine-6-carboxylate

InChI

InChI=1S/C15H10FNO2S/c1-19-15(18)12-8-13-10(6-7-20-13)14(17-12)9-4-2-3-5-11(9)16/h2-8H,1H3

InChI Key

ZPTJIKZUVHHURM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC(=C2C=CSC2=C1)C3=CC=CC=C3F

Origin of Product

United States

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